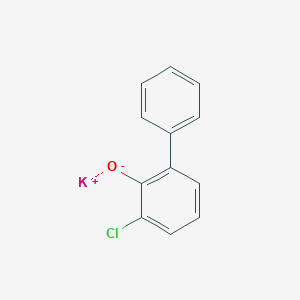

3-Chloro-2-biphenylol potassium salt

Description

Properties

CAS No. |

18128-17-1 |

|---|---|

Molecular Formula |

C12H8ClKO |

Molecular Weight |

242.74 g/mol |

IUPAC Name |

potassium;2-chloro-6-phenylphenolate |

InChI |

InChI=1S/C12H9ClO.K/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |

InChI Key |

MNVHODLJABCKMB-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |

Other CAS No. |

18128-17-1 |

Synonyms |

6-Chloro-2-phenylphenol, potassium salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Sodium 5-Chloro-2-biphenylolate (CAS 63992-41-6)

Structural Differences :

- Substituent Position : The sodium salt features a chlorine atom at position 5 (vs. position 3 in the potassium salt) and a phenyl group at position 2, creating a positional isomer .

- Counterion : Sodium (Na⁺) vs. potassium (K⁺), affecting ionic radius (Na⁺: 0.95 Å; K⁺: 1.33 Å) and solubility.

Physicochemical Properties :

- Potassium salts generally exhibit lower water solubility but higher organic solvent compatibility than sodium salts due to larger ionic size. For example, sodium 5-chloro-2-biphenylolate may dissolve more readily in aqueous systems, whereas the potassium salt could favor polar aprotic solvents like DMSO .

N-(4-Chloro-2-substituted Benzenesulfonyl)cyanamide Potassium Salts

Structural Contrast :

- Compounds such as 9 (N-[4-Chloro-2-(4-chlorobenzylthio)-5-methylbenzenesulfonyl]cyanamide potassium salt) and 10 (N-{4-Chloro-5-methyl-2-[(2-phenylsulfonyl)ethylthio]benzenesulfonyl}cyanamide potassium salt) feature sulfonyl cyanamide and alkylthio groups, unlike the biphenylol backbone of 3-chloro-2-biphenylol potassium salt .

Key Properties :

- Melting Points : Compound 9 (231–233°C) and 10 (126–129°C) show significant variation due to substituent bulk and symmetry. The potassium salt of 3-chloro-2-biphenylol likely has a higher melting point (>200°C) owing to aromatic stacking.

- Spectral Data :

- IR : Absence of sulfonyl (1342–1151 cm⁻¹) or cyanamide (2175–2179 cm⁻¹) peaks in this compound; instead, C-O-K vibrations (~1250–1150 cm⁻¹) dominate .

- ¹H-NMR : Aromatic protons in this compound would resonate near δ 7.0–7.5 ppm, with splitting patterns influenced by chlorine’s electron-withdrawing effect .

Neutral Chlorinated Biphenyls (e.g., 3-Chlorobiphenyl)

Functional Group Difference :

- Neutral chlorobiphenyls lack the hydroxyl/phenolate group, rendering them less acidic and reactive. For example, 3-chlorobiphenyl (CAS 2050-67-1) is non-ionic and lipophilic .

Physicochemical Behavior :

- Solubility : this compound is water-soluble (ionized), while 3-chlorobiphenyl is hydrophobic (log P ~4.5).

- Reactivity: The phenolate group in the potassium salt facilitates electrophilic substitution (e.g., nitration), whereas neutral chlorobiphenyls undergo slower halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.